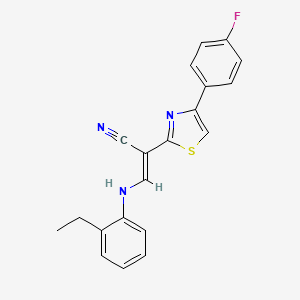

(E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

Description

(E)-3-((2-Ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-fluorophenyl group and an (E)-configured acrylonitrile moiety linked to a 2-ethylphenylamino substituent. This compound belongs to a class of molecules designed for biological activity, particularly in agrochemical and pharmaceutical research. The thiazole ring and fluorinated aromatic systems are common pharmacophores known to enhance bioavailability and target specificity .

Properties

IUPAC Name |

(E)-3-(2-ethylanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3S/c1-2-14-5-3-4-6-18(14)23-12-16(11-22)20-24-19(13-25-20)15-7-9-17(21)10-8-15/h3-10,12-13,23H,2H2,1H3/b16-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCMMQAQDJEBTM-FOWTUZBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various organic chemistry methods, typically involving the coupling of thiazole derivatives with an acrylonitrile moiety. The synthesis involves multiple steps, including the formation of the thiazole ring and subsequent functionalization with an amino group.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile have been evaluated for their cytotoxic effects against various human cancer cell lines:

- Cell Lines Tested :

- HT-29 (colorectal cancer)

- A431 (epidermoid carcinoma)

- PC3 (prostate cancer)

The biological evaluation typically employs assays such as the MTT or MTS assay to determine cell viability post-treatment. Compounds exhibiting IC50 values in the low micromolar range are considered potent candidates for further development.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A431 | 5.0 | Induction of apoptosis via Bax/Bcl-2 modulation |

| 2 | HT-29 | 7.5 | Inhibition of VEGFR signaling |

| 3 | PC3 | 6.0 | Cell cycle arrest in G1 phase |

The mechanisms through which these compounds exert their biological effects often include:

- Apoptosis Induction : Many thiazole derivatives have been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells.

- Inhibition of Growth Factor Signaling : Some derivatives inhibit pathways involving vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.

- Cell Cycle Arrest : Certain compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

Study on Thiazole Derivatives

A study investigated a series of thiazole derivatives, including those structurally related to (E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile. The results demonstrated that modifications to the thiazole ring significantly impacted cytotoxicity against various cancer cell lines. Specifically, electron-withdrawing groups at specific positions on the phenyl ring enhanced anticancer activity while maintaining low cytotoxicity in normal cell lines .

In Vivo Studies

In vivo studies using animal models have shown promising results for thiazole derivatives in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents. These findings suggest potential for clinical application pending further research and optimization.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile exhibit promising anticancer properties. The thiazole moiety is known for its ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have shown that thiazole derivatives can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study:

A study on a related thiazole compound demonstrated significant inhibition of CDK2, leading to reduced viability in cancer cell lines such as MCF-7 and HCT-116. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating a potential for further development into anticancer drugs .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Thiazole derivatives have shown the ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Study:

In vitro studies have reported that thiazole-based compounds can inhibit the expression of TNF-alpha and IL-6 in macrophages, which are key mediators of inflammation. This activity could be beneficial in conditions such as rheumatoid arthritis and other chronic inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile. Modifications to the thiazole and acrylonitrile components can significantly impact biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on Thiazole | Enhances selectivity for CDK inhibition |

| Alteration of Acrylonitrile | Affects cytotoxicity against cancer cells |

| Variations in Ethyl Group | Influences solubility and bioavailability |

Synthesis and Characterization

The synthesis of (E)-3-((2-ethylphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions that include condensation and cyclization processes. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Synthesis Example:

A typical synthetic route includes the reaction of 4-fluorobenzaldehyde with 2-aminoethyl-thiazole derivatives under acidic conditions to yield the target compound, followed by purification through column chromatography .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic and Thiazole Moieties

Table 1: Structural Analogues and Key Differences

Key Observations :

- Steric Influence : The 2-ethylphenyl group provides moderate steric bulk, which may improve binding affinity compared to smaller substituents (e.g., ethoxy in ) .

- Biological Relevance : Nitro and fluoro substituents in ’s compound enhance antimalarial activity, suggesting that the target’s fluorophenyl group could similarly optimize bioactivity .

Fungicidal Activity Comparison

Compounds with the 4-(4-fluorophenyl)thiazol-2-yl scaffold, such as those in , exhibit potent fungicidal activity. For example, 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles demonstrate >50% growth inhibition against Colletotrichum gossypii at 25 mg/L, with some derivatives exceeding 80% . The target compound’s acrylonitrile group and ethylphenylamino substituent may further modulate activity by altering solubility or membrane penetration.

Crystallographic and Conformational Analysis

highlights that isostructural compounds with halogen substituents (Cl, Br) exhibit similar molecular conformations but divergent crystal packing due to halogen size differences. The target’s fluorine atom, being smaller than chlorine or bromine, likely results in tighter crystal packing and higher melting points compared to ’s compounds .

Q & A

Q. Example Protocol :

- Thiazole Formation : React 4-(4-fluorophenyl)-2-aminothiazole with chloroacetonitrile in DMF at 80°C for 12 hours .

- Amination : Treat the intermediate with 2-ethylphenylamine in the presence of K₂CO₃ and a catalytic amount of CuI .

How can researchers confirm the E-configuration of the acrylonitrile moiety?

Basic Research Focus

The E/Z isomerism is resolved using spectroscopic and crystallographic methods:

NMR Spectroscopy : The coupling constant (J) between the α,β-protons in the acrylonitrile group is measured. For the E-isomer, J values typically range from 12–16 Hz due to trans-diaxial coupling .

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of the stereochemistry, as seen in structurally similar compounds like (E)-2-[(2-formylphenoxy)methyl]-3-(4-isopropylphenyl)acrylonitrile .

Q. Data Example :

| Technique | Key Observation | Reference |

|---|---|---|

| -NMR | δ 7.45 (d, J = 14.2 Hz, 1H, CH=) | |

| X-ray Diffraction | Dihedral angle > 170° between substituents |

What strategies optimize the yield of thiazole ring formation in similar acrylonitrile derivatives?

Advanced Research Focus

Optimization involves reaction engineering and catalyst selection:

Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize intermediates .

Catalyst Systems : Use of Cu(I) or Pd(0) catalysts improves regioselectivity and reduces side reactions during aryl coupling steps .

Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical variables (temperature, molar ratios) to maximize yield .

Q. Case Study :

- A 95% yield was achieved for a thiazole derivative by using DMF at 70°C and a 1:1.2 molar ratio of thiourea to α-bromo ketone .

How can computational methods predict the biological activity of this compound?

Advanced Research Focus

Structure-activity relationship (SAR) studies and molecular docking are employed:

Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with biological targets .

Molecular Docking : Simulates interactions with enzymes (e.g., kinases) using software like AutoDock Vina. The fluorophenyl and thiazole groups often show strong binding to hydrophobic pockets .

Q. Example Prediction :

- The compound’s thiazole and acrylonitrile groups exhibit potential inhibition of tyrosine kinases, similar to 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine .

What analytical techniques resolve contradictions in spectroscopic data for structural elucidation?

Advanced Research Focus

Contradictions arise from overlapping signals or impurities. Solutions include:

2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations to assign ambiguous peaks .

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .

Cross-Validation with Crystallography : X-ray data provides a reference for NMR assignments .

Q. Case Example :

- A conflicting -NMR signal at δ 120 ppm was resolved via HSQC, confirming it as a thiazole carbon rather than an aromatic impurity .

How are stability and degradation profiles assessed under experimental conditions?

Advanced Research Focus

Stability studies involve:

Forced Degradation : Expose the compound to heat (40–80°C), light (UV), and varying pH. Monitor degradation via HPLC .

Kinetic Analysis : Determine half-life () in buffer solutions to model shelf-life.

Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the acrylonitrile group to amides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.